(2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a hydroxy group, an iodine atom, and a methoxy group attached to a phenyl ring, along with a propenoic acid moiety. It is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid typically involves the iodination of a suitable precursor, followed by the introduction of the propenoic acid moiety. One common synthetic route is as follows:
Iodination: The starting material, 4-hydroxy-3-methoxybenzaldehyde, is subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium.
Formation of Propenoic Acid Moiety: The iodinated intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form the propenoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The propenoic acid moiety can be reduced to a propanoic acid moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enal.
Reduction: Formation of 3-(4-hydroxy-3-iodo-5-methoxyphenyl)propanoic acid.
Substitution: Formation of 3-(4-hydroxy-3-azido-5-methoxyphenyl)prop-2-enoic acid.
Scientific Research Applications
(2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Anticancer Activity: The iodine atom may enhance the compound’s ability to induce apoptosis in cancer cells by generating reactive iodine species.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: Similar structure but lacks the iodine atom.
Caffeic Acid: Similar structure but lacks the methoxy and iodine groups.
Curcumin: Contains a similar propenoic acid moiety but has a different aromatic ring structure.
Uniqueness
(2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the iodine atom, which can enhance its biological activities and provide distinct chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIZBHHUQWUZTA-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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